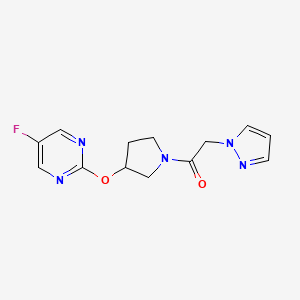

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase BRAF, which is a key player in the MAPK/ERK signaling pathway that regulates cell growth and survival.

Scientific Research Applications

Pharmacokinetics and Therapeutic Feasibility

- The study by Chu et al. (2004) focused on the oral fluoropyrimidine S-1, which integrates a 5-fluorouracil (5-FU) prodrug, aiming to enhance the feasibility and therapeutic index of 5-FU. This study specifically aimed to ascertain the feasibility of administering S-1 on a protracted schedule, determine the maximum tolerated dose, and characterize the pharmacokinetics of S-1, thereby shedding light on its potential anticancer activity. The research found that S-1, when administered once daily for 28 consecutive days every 5 weeks, exhibited predictable toxicity and a low incidence of severe adverse effects at the recommended Phase II dose. These findings highlight S-1's potential for evaluations in malignancies sensitive to fluoropyrimidines, indicating its therapeutic relevance (Chu et al., 2004).

Genetic Predictors of Chemotherapy Response 2. Gross et al. (2008) identified a strong association between a common dihydropyrimidine dehydrogenase gene polymorphism and fluoropyrimidine-related toxicity in cancer patients. This finding emphasizes the genetic factors that could influence the therapeutic outcomes and toxicity profiles of fluoropyrimidine-based treatments, suggesting the potential for personalized treatment approaches based on genetic profiling (Gross et al., 2008).

Cost Analysis of Genotype-Guided Dosing 3. Deenen et al. (2016) conducted a study that determined the feasibility, safety, and cost of DPYD*2A genotype-guided dosing of fluoropyrimidines. The study underscored the clinical significance of upfront genotyping to prevent severe and life-threatening toxicity associated with fluoropyrimidine therapy. The research also highlighted that such an approach is cost-saving on a population level, thereby suggesting economic and clinical benefits of genotype-guided dosing (Deenen et al., 2016).

Pharmacogenetic Predictors of Toxicity 4. Loganayagam et al. (2013) identified a panel of pharmacogenetic markers that are clinically significant predictors of fluoropyrimidine toxicity. The study recommended dose reduction for patients carrying certain sequence variants, paving the way for more personalized and safer chemotherapy regimens (Loganayagam et al., 2013).

Optimizing Chemotherapy Regimens 5. Tomita et al. (2019) conducted a randomized trial comparing 6 vs. 12 months of capecitabine as adjuvant chemotherapy for stage III colon cancer patients. The study found that although a 12-month regimen did not demonstrate superior disease-free survival compared to a 6-month regimen, it observed better relapse-free survival and overall survival. This study contributes to optimizing the duration of chemotherapy regimens for better clinical outcomes (Tomita et al., 2019).

properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5O2/c14-10-6-15-13(16-7-10)21-11-2-5-18(8-11)12(20)9-19-4-1-3-17-19/h1,3-4,6-7,11H,2,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAPUVJVBGNBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)

![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)

![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)

![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)